2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and anxiety.
Mechanism of Action
Target of Action
The primary target of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS), specifically the gamma amino butyric acid (GABA) receptors . GABA is a neurotransmitter that induces CNS depression .
Mode of Action
This compound interacts with its targets by enhancing the activity of GABA, thereby intensifying inhibitory effects on the CNS . This interaction results in a calming effect, which is why the compound is being studied for its potential anxiolytic activity .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the main inhibitory signaling pathways in the CNS . By enhancing the activity of GABA, this compound can potentially modulate neuronal excitability and induce a calming effect .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the CNS. The compound enhances the activity of GABA, leading to CNS depression and a calming effect . This has led to the compound being studied for its potential anxiolytic activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole are intriguing. It has been found to interact with various enzymes and proteins, notably acetylcholinesterase . The compound’s interaction with this enzyme suggests a potential role in modulating neurotransmission, as acetylcholinesterase is crucial for the breakdown of acetylcholine, a key neurotransmitter .
Cellular Effects
On a cellular level, this compound has been shown to have significant effects. It has been associated with anxiolytic activity, indicating that it may influence cell signaling pathways related to anxiety and stress responses .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage . At certain dosages, the compound has shown potential anxiolytic effects . The presence of any threshold effects, as well as any toxic or adverse effects at high doses, remains to be fully explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole derivatives with substituted piperazines. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzimidazole or piperazine rings.
Scientific Research Applications
2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly as an anxiolytic agent.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole
Uniqueness
2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and efficacies at various molecular targets, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
2-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-16(17-7-3-2-4-8-17)24-13-11-23(12-14-24)15-20-21-18-9-5-6-10-19(18)22-20/h2-10,16H,11-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNMYZBIFHQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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